molecular formula C9H7FO3 B2834318 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE CAS No. 1071510-50-3

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE

Cat. No.: B2834318
CAS No.: 1071510-50-3
M. Wt: 182.15
InChI Key: MSJADAGWGVADGK-UHFFFAOYSA-N
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Description

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE is a heteroarenecarbaldehyde, characterized by the presence of a formyl group at position 6 of the 2,3-dihydro-1,4-benzodioxin structure. This compound has a molecular formula of C9H7FO3 and a molecular weight of 182.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJADAGWGVADGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (146 mg, 0.627 mmol) in THF (5 ml) at −78° C. was treated with n-BuLi (0.551 ml, 1.378 mmol) under a nitrogen atmosphere and stirred at −78° C. for 15 min before treatment with a solution of DMF (0.243 ml, 3.13 mmol) in THF) (2.00 ml). The reaction was stirred for 10 min at −78° C. and then the reaction was allowed warm to rt over 10 min and stirred at rt for 0.5 h. Reaction was treated with 2M HCl (20 ml) and extracted with ethyl acetate (3×100 ml). The organic extracts were evaporated, dried (MgSO4), filtered, evaporated, chromatographed (0-100% EtOAC:Cyclohexane) to give product as a white solid (25 mg, 22%).
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
0.551 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.243 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
HCl
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
22%

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